Impact of Undecyl (C11) Chain Length on Micellization Efficiency vs. Heptadecyl Analog – Class-Level Inference
The target compound carries an undecyl (C11) alkyl chain. Class‑level data from structurally related imidazoline quaternary ammonium salts show that a C11 homologue exhibits a significantly higher CMC than the analogous C17 (heptadecyl) compound under identical conditions. This difference is attributed to the reduced hydrophobic driving force for micellization [1]. While direct head‑to‑head data for the exact target compound are not currently disclosed, the well‑established log(CMC) vs. chain‑length relationship allows bounding of the expected CMC to a range typical of C11 imidazolinium surfactants. This systematically differentiates the compound from longer‑chain alternatives that offer lower CMC but may compromise solubility and compatibility in dilute aqueous formulations.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water at 25 °C |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the range 10⁻³–10⁻² mol L⁻¹ based on C11 imidazolinium surfactant class behaviour. |
| Comparator Or Baseline | SHDEI (C17 analogue): CMC ≈ 6 × 10⁻⁴ mol L⁻¹ (reported value from Zhou et al. 2007). |
| Quantified Difference | Estimated 5‑ to 20‑fold higher CMC for the C11 compound relative to the C17 analogue. |
| Conditions | Pure water, 25 °C, surface tension method (Wilhelmy plate). |
Why This Matters
A higher CMC indicates a larger monomer reservoir before micellization, which can be advantageous for emulsification and wetting applications where free surfactant monomer concentration drives interfacial adsorption kinetics.
- [1] Zhou, X., Shi, H., Fu, X., Zhao, X., & Hu, Z. Synthesis and Interfacial Properties of Imidazoline Surfactants. J. Dispersion Sci. Technol. 2007, 28, 1086–1092. (CMC data for SUDEI (C11) and SHDEI (C17) dithioureido‑imidazoline derivatives). View Source
